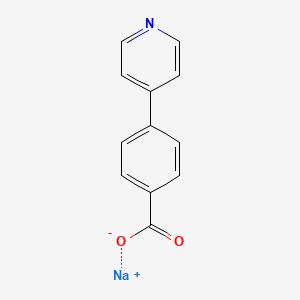

Sodium 4-(pyridin-4-yl)benzoate

Übersicht

Beschreibung

Sodium 4-(pyridin-4-yl)benzoate is a useful research compound. Its molecular formula is C12H8NNaO2 and its molecular weight is 221.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Preservative Efficacy and Safety

Sodium benzoate, a closely related compound, is extensively utilized as a preservative in the food and beverage industry. However, its safety has been a topic of debate. Studies have shown that while sodium benzoate is effective in extending the shelf life of products, there are concerns regarding its potential health effects. For instance, it can react with ascorbic acid to produce benzene, a known carcinogen. Additionally, there's evidence suggesting sodium benzoate could influence neurotransmission and cognitive functioning due to its action as a competitive inhibitor of D-amino acid oxidase. Despite these concerns, clinical applications of sodium benzoate for treating conditions like urea cycle disorders, multiple sclerosis, schizophrenia, early-stage Alzheimer's disease, and Parkinson's disease have been identified as beneficial. However, caution is advised, especially in individuals with genetic or chronic medical conditions that may increase susceptibility to adverse effects (Piper & Piper, 2017).

Energy Storage Applications

In the realm of energy storage, sodium-based compounds, including sodium benzoate derivatives, are under investigation for their use in sodium-ion batteries. These batteries are considered a cost-effective alternative to lithium-ion systems, with applications ranging from large-scale electric energy storage to portable electronics. The research focuses on developing high-performance electrolytes, electrode materials, and solid-state batteries to harness the abundant and low-cost sodium resources. Challenges such as dendrite growth, electrolyte stability, and the development of efficient sodium storage mechanisms are currently being addressed. The goal is to achieve batteries with high energy density, long cycle life, and safety at room temperature (Pan, Hu, & Chen, 2013).

Medical Applications Beyond Preservative Use

Beyond its preservative function, sodium benzoate has shown promise in medical applications, particularly in the treatment of metabolic and neurodegenerative diseases. Its utility in managing urea cycle disorders highlights the compound's potential to detoxify ammonia, providing a significant benefit for patients with this condition. Moreover, ongoing research is exploring the effectiveness of sodium benzoate and its derivatives in treating neurological conditions, suggesting a broader therapeutic role for these compounds (Batshaw, MacArthur, & Tuchman, 2001).

Wirkmechanismus

Target of Action

Sodium 4-(pyridin-4-yl)benzoate, also known as 4-(pyridin-4-yl)benzoate, is primarily used in the formation of robust pyridylbenzoate metal–organic frameworks . These frameworks are used as sorbents for volatile solvents and gases . The compound’s primary targets are therefore these volatile compounds, including halogenated volatile organic compounds (VOCs), iodine, carbon dioxide (CO2), and hydrogen .

Mode of Action

The compound interacts with its targets through adsorption . The activated isostructural porous compounds, where 4-(pyridin-4-yl)benzoate is used, show rotational disorder of one ring on each linker . This allows for the adsorption of the target compounds . The crystal structure obtained by vapour sorption of iodine into the framework could be desolvated to a phase isostructural with the original, indicating the robustness of the framework to cycling through sorption/desorption processes .

Biochemical Pathways

The compound plays a crucial role in the sorption and desorption processes of volatile compounds . This suggests that it may influence pathways related to these processes.

Pharmacokinetics

The compound’s robustness to cycling through sorption/desorption processes suggests that it may have good stability .

Result of Action

The result of this compound’s action is the effective adsorption of volatile compounds . The compound shows higher adsorption capacity for both carbon dioxide and hydrogen . This makes it useful in applications such as gas sorption and storage .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of a specific substituent in a guest molecule allows a given set of specific host–guest supramolecular interactions which may include hydrogen or halogen bonding . These interactions often involve structural changes which can reversibly induce pore opening and closing . Such reversibility in sorption/desorption in response to chemical and physical stimuli are important in the recovery of adsorbents .

Eigenschaften

IUPAC Name |

sodium;4-pyridin-4-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2.Na/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-8H,(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMMVHIFOUTVBU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8NNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635473 | |

| Record name | Sodium 4-(pyridin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207798-97-8 | |

| Record name | Sodium 4-(pyridin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031148.png)

![N-[(E)-dimethylaminomethylideneamino]pyridine-4-carboxamide](/img/structure/B3031155.png)

![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(4-trifluoromethyl-phenyl)-amine](/img/structure/B3031158.png)

![1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid](/img/structure/B3031162.png)